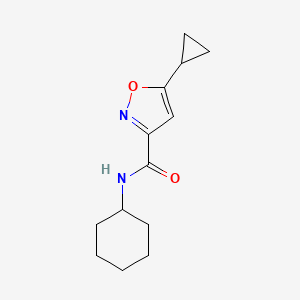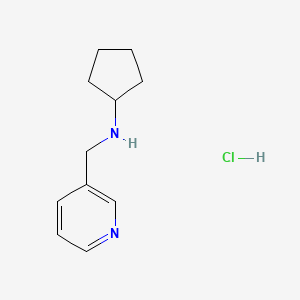
(2,4-Dimethylquinolin-3-yl)-phenylmethanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dimethylquinolin-3-yl)-phenylmethanone;hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as DMQX and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. The NMDA receptor is involved in many physiological processes, including learning and memory, and is also implicated in several neurological disorders.
Mechanism of Action
DMQX acts as an antagonist of the NMDA receptor by binding to the receptor and preventing the activation of downstream signaling pathways. This leads to a decrease in the effects of glutamate, which is a neurotransmitter involved in many physiological processes. DMQX has been shown to be highly selective for the NMDA receptor, and does not affect other glutamate receptors.
Biochemical and Physiological Effects
DMQX has been shown to have a number of biochemical and physiological effects. It has been shown to block the effects of glutamate on the NMDA receptor, leading to a decrease in downstream signaling pathways. This has been shown to have a number of effects, including a decrease in neuronal excitability and a decrease in the release of neurotransmitters such as dopamine and acetylcholine.
Advantages and Limitations for Lab Experiments
DMQX has a number of advantages for use in lab experiments. It is highly selective for the NMDA receptor, and does not affect other glutamate receptors. It is also relatively easy to synthesize, and can be produced with high purity and yield. However, there are some limitations to the use of DMQX in lab experiments. It can be toxic at high concentrations, and can also have off-target effects at high concentrations.
Future Directions
There are a number of future directions for the use of DMQX in scientific research. One potential direction is the use of DMQX in studies of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. DMQX has been shown to be effective in blocking the effects of glutamate on the NMDA receptor, which is implicated in these disorders. Another potential direction is the use of DMQX in studies of learning and memory. DMQX has been shown to have an effect on neuronal excitability, which could have implications for learning and memory processes. Finally, DMQX could be used in studies of other glutamate receptors, to better understand the role of these receptors in various physiological processes.
Synthesis Methods
DMQX can be synthesized using a variety of methods, including the reaction of 2,4-dimethylquinoline with benzyl chloride, followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid. This method has been used to produce DMQX with high purity and yield.
Scientific Research Applications
DMQX has been used extensively in scientific research to study the role of the NMDA receptor in various physiological processes. It has been shown to be a potent antagonist of the receptor, blocking the effects of glutamate and preventing the activation of downstream signaling pathways. This has led to the use of DMQX in studies of learning and memory, as well as in studies of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
(2,4-dimethylquinolin-3-yl)-phenylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO.ClH/c1-12-15-10-6-7-11-16(15)19-13(2)17(12)18(20)14-8-4-3-5-9-14;/h3-11H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXSFYLSMLZSSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)C(=O)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Methyl-1-[(3-methylisoxazol-5-yl)carbonyl]piperidine](/img/structure/B7452047.png)

![5-(4-acetylphenyl)-N-[2-(3,4-diethoxyanilino)-2-oxoethyl]-N-methylfuran-2-carboxamide](/img/structure/B7452076.png)
![3-[(4-bromobenzoyl)amino]-N-ethylbenzamide](/img/structure/B7452083.png)
![7-[[4-[5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazole-4-carbonyl]piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7452091.png)

![4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B7452106.png)